molecular formula C12H12N2O2S B14462749 2,2'-Sulfanediylbis(N-hydroxyaniline) CAS No. 69341-53-3

2,2'-Sulfanediylbis(N-hydroxyaniline)

Cat. No.: B14462749
CAS No.: 69341-53-3
M. Wt: 248.30 g/mol
InChI Key: VYGUCEVAYCLEQU-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis(N-hydroxyaniline) is an organic compound characterized by the presence of two hydroxyaniline groups connected by a sulfur atom. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns. It is used in various scientific and industrial applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis(N-hydroxyaniline) typically involves the reaction of 2-aminophenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2C6H4NH2OH+SCl2C12H10N2O2S+2HCl2 \text{C}_6\text{H}_4\text{NH}_2\text{OH} + \text{SCl}_2 \rightarrow \text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2\text{S} + 2 \text{HCl} 2C6​H4​NH2​OH+SCl2​→C12​H10​N2​O2​S+2HCl

Industrial Production Methods

In industrial settings, the production of 2,2’-Sulfanediylbis(N-hydroxyaniline) may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis(N-hydroxyaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

2,2’-Sulfanediylbis(N-hydroxyaniline) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2’-Sulfanediylbis(N-hydroxyaniline) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The sulfur atom in the compound plays a crucial role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar in structure but lacks the sulfur linkage.

    2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Contains a similar sulfur linkage but different functional groups.

Uniqueness

2,2’-Sulfanediylbis(N-hydroxyaniline) is unique due to the presence of both hydroxyaniline groups and the sulfur linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

69341-53-3

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-[2-[2-(hydroxyamino)phenyl]sulfanylphenyl]hydroxylamine

InChI

InChI=1S/C12H12N2O2S/c15-13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14-16/h1-8,13-16H

InChI Key

VYGUCEVAYCLEQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NO)SC2=CC=CC=C2NO

Origin of Product

United States

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